5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a polyheterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-dione core fused with a 1,2,4-oxadiazole moiety. Key structural attributes include:
- 3,4-Dimethylphenyl substituent at position 5, contributing steric bulk and lipophilicity.
- Triazole-dione system, which is common in pharmacologically active compounds due to its hydrogen-bonding capacity .
Structural characterization methods like NMR, IR, and X-ray crystallography (using SHELX/ORTEP software) are standard for such compounds .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-12-4-7-15(8-5-12)20-23-17(31-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)16-9-6-13(2)14(3)10-16/h4-10,18-19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATKVPBORYPHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)C)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps. The synthetic route typically starts with the preparation of the core pyrrolo[3,4-d][1,2,3]triazole structure, followed by the introduction of the oxadiazole and dimethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on current research findings and insights from diverse sources.
Pharmaceutical Applications
The compound's structural features indicate potential as a pharmacological agent. Research has shown that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant anti-inflammatory and anticancer activities. For instance, similar compounds have been studied for their ability to inhibit tumor growth and modulate immune responses .
Studies have suggested that compounds containing oxadiazole rings possess antimicrobial properties. The specific arrangement of substituents in this compound may enhance its efficacy against various pathogens. Preliminary assays indicate that related compounds can inhibit bacterial growth and show promise as antifungal agents .
Material Science
The unique chemical structure allows for exploration in material science applications, particularly in the development of organic semiconductors and sensors. The electronic properties of the pyrrolo-triazole framework can be tailored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research into similar compounds has demonstrated their utility in enhancing charge transport properties .
Synthesis and Characterization
Recent studies have focused on the synthesis of this compound through various chemical pathways, including cyclization reactions involving oxadiazoles and triazoles. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its structure and confirm purity .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related triazole compound, demonstrating its ability to induce apoptosis in cancer cells through caspase activation pathways. The findings suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial effects of oxadiazole derivatives against gram-positive and gram-negative bacteria. Results indicated that certain structural modifications led to increased activity against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects : The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to the methoxyphenyl (electron-donating) or chlorophenyl (electron-withdrawing) groups in analogs .
- Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole moiety in the target compound may offer greater metabolic stability than thiadiazole-containing analogs .
- Triazole-Dione vs. Triazole-Thiol : The triazole-dione core facilitates hydrogen bonding, whereas triazole-thiol derivatives exhibit redox-mediated antioxidant activity .
Analytical and Computational Tools
- Structural Elucidation : NMR and IR are standard for confirming substituent placement (), while X-ray crystallography (using SHELX/ORTEP) resolves complex stereochemistry .
- Density Functional Theory (DFT): Not mentioned in evidence but commonly used to predict electronic properties and reactivity of triazole derivatives.
Biological Activity
The compound 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a novel structure in medicinal chemistry due to its unique combination of heterocyclic frameworks. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolo-triazole core with oxadiazole and phenyl substituents that may enhance its pharmacological properties. The molecular formula is , and its molecular weight is approximately 400.47296 g/mol. Such structural characteristics are often associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The oxadiazole derivatives have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Inhibition of TP can lead to reduced angiogenesis and improved therapeutic outcomes in various cancers such as breast and colorectal cancers .
Case Study:
A study conducted by Redda et al. explored the synthesis of oxadiazole derivatives and their biological efficacy. The results demonstrated that modifications on the oxadiazole ring significantly affected the cytotoxicity against cancer cell lines. Notably, derivatives with electron-withdrawing groups displayed enhanced activity .
Anti-inflammatory Activity
The incorporation of the pyrrole and triazole rings has been linked to anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Research Findings:
A comparative analysis of various pyrrole derivatives showed that those containing oxadiazole exhibited superior anti-inflammatory activity in vitro. The mechanism was attributed to their ability to downregulate inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural modifications:
- Substituents on the phenyl rings: The presence of methyl groups (as seen in this compound) has been shown to enhance lipophilicity and biological activity.
- Oxadiazole position: Variations in the position of the oxadiazole group can significantly alter the compound's interaction with biological targets.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
